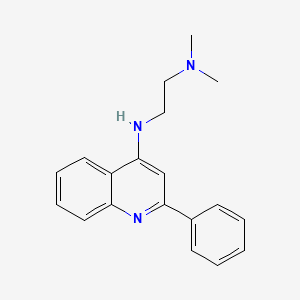
7-Chloro-4-(1-pyrrolidinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(1-pyrrolidinyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a chlorine atom at the 7th position and a pyrrolidinyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-pyrrolidinyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The chlorinated quinoline is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinolines can be obtained.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated quinoline derivatives.
科学的研究の応用
Chemistry: 7-Chloro-4-(1-pyrrolidinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism by which 7-Chloro-4-(1-pyrrolidinyl)quinoline exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine and pyrrolidinyl groups contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases or kinases, which are crucial for cell division and survival.
Receptor Binding: It may bind to receptors involved in neurotransmission or immune response, modulating their activity.
類似化合物との比較
7-Chloroquinoline: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
4-(1-Pyrrolidinyl)quinoline: Lacks the chlorine atom, affecting its reactivity and binding properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness: 7-Chloro-4-(1-pyrrolidinyl)quinoline stands out due to the combined presence of the chlorine and pyrrolidinyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications compared to its analogs.
特性
CAS番号 |
353257-12-2 |
|---|---|
分子式 |
C13H13ClN2 |
分子量 |
232.71 g/mol |
IUPAC名 |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChIキー |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(tert-butyl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B10796166.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796174.png)


![5-Bromo-7-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B10796196.png)
![[3-octadeca-9,12-dienoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B10796200.png)

![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)


![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)

![5-(2,5-dichlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B10796231.png)
